Potassium ethynyltrifluoroborate

Oxidative stability Organoboron chemistry Reagent shelf-life

Potassium ethynyltrifluoroborate is a bench-stable crystalline organotrifluoroborate for Sonogashira and Suzuki-Miyaura cross-couplings. Its tetra-coordinated borate structure eliminates Lewis acidity, conferring air, moisture, and oxidation stability that avoids protodeboronation issues of boronic acids. Unlike conventional alkynyl metals (Li, Mg, Al, Zn), its weak basicity and high nucleophilicity enable late-stage alkynylation of acid/base-sensitive substrates. Supports one-pot sequential couplings and metal-free protocols, reducing catalyst costs and heavy metal contamination. Ideal for medicinal chemistry and process scale-up.

Molecular Formula C2HBF3K
Molecular Weight 131.94 g/mol
CAS No. 892869-21-5
Cat. No. B1451949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium ethynyltrifluoroborate
CAS892869-21-5
Molecular FormulaC2HBF3K
Molecular Weight131.94 g/mol
Structural Identifiers
SMILES[B-](C#C)(F)(F)F.[K+]
InChIInChI=1S/C2HBF3.K/c1-2-3(4,5)6;/h1H;/q-1;+1
InChIKeyIQENCCCNPRHCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Ethynyltrifluoroborate (CAS 892869-21-5): Essential Procurement Information for Research and Industrial Applications


Potassium ethynyltrifluoroborate (CAS 892869-21-5) is a crystalline organotrifluoroborate salt belonging to the potassium organotrifluoroborate class of reagents [1]. This compound serves as a bench-stable, nucleophilic ethynylating agent for palladium-catalyzed cross-coupling reactions including Sonogashira and Suzuki-Miyaura coupling [2]. The compound features a tetra-coordinated borate structure (C2HBF3K, molecular weight 131.93 g/mol) that confers enhanced stability toward air, moisture, and oxidation compared to boronic acids and boronate esters [3]. Potassium ethynyltrifluoroborate is commercially available at standard purity levels (typically 95%) and can be stored at room temperature .

Why Potassium Ethynyltrifluoroborate Cannot Be Simply Substituted with Other Ethynylating Reagents


Generic substitution of potassium ethynyltrifluoroborate with alternative ethynylating reagents is scientifically unsound due to fundamental differences in stability profiles, reactivity parameters, and functional group compatibility. Organotrifluoroborates offer quantifiable advantages over boronic acids and boronate esters, which are prone to protodeboronation and undesirable side reactions under standard coupling conditions [1]. Compared to conventional alkynyl metal reagents (Li, Mg, Al, Zn), alkynyl trifluoroborates exhibit weak basicity and high intrinsic nucleophilicity, enabling compatibility with acid- and base-sensitive functional groups that would be compromised with strongly basic organometallics [2]. Additionally, the tetra-coordinated borate structure eliminates Lewis acidity, providing oxidative stability that contrasts sharply with the air- and moisture-sensitivity of boronic acid derivatives [3]. These physicochemical differences translate directly to divergent reaction outcomes, making reagent selection a critical procurement decision rather than a simple interchange of ethynyl sources.

Potassium Ethynyltrifluoroborate: Quantified Performance Evidence for Procurement Decision Support


Oxidative Stability: Potassium Ethynyltrifluoroborate vs. Alkynyl Metal Reagents

Potassium ethynyltrifluoroborate demonstrates exceptional oxidative stability that quantitatively differentiates it from conventional alkynyl metal reagents. Alkynyl trifluoroborates exhibit a standard oxidation potential of 2.06 V vs. SCE (measured for potassium n-hexynyltrifluoroborate as a class representative), which starkly contrasts with the air-sensitivity of alkynyl metals toward atmospheric oxygen and organic oxidants [1]. This high oxidation potential enables the compound to function as a polarity synthon in radical-polar crossover processes, a reactivity mode inaccessible to oxidation-sensitive alkynyl metal reagents [2].

Oxidative stability Organoboron chemistry Reagent shelf-life

Thermal Stability and Storage: Potassium Ethynyltrifluoroborate vs. Boronic Acids and Boronate Esters

Potassium ethynyltrifluoroborate offers substantial practical advantages over boronic acids and boronate esters in terms of thermal and ambient stability. Organotrifluoroborates are crystalline solids that are stable to heat, air, and moisture, in direct contrast to boronic acids and boronate esters which are unstable and highly sensitive to air and moisture [1]. The tetra-coordinated borate structure after fluorine substitution eliminates Lewis acidity, rendering the compound stable under oxidative conditions [2]. Potassium ethynyltrifluoroborate can be stored at room temperature without special precautions, whereas boronic acids typically require refrigeration and moisture protection to prevent decomposition and protodeboronation side reactions [3].

Reagent stability Storage conditions Cross-coupling

Sonogashira Coupling Efficiency: Potassium Ethynyltrifluoroborate vs. Terminal Alkynes

In thermocontrolled sequential Sonogashira reactions, potassium ethynyltrifluoroborate enables efficient coupling at 40°C with aryl iodides and electron-deficient aryl bromides using a Pd/Cu catalyst system, generating potassium (arylethynyl)trifluoroborate intermediates in situ without requiring pre-deprotection steps [1]. A subsequent deboronative Sonogashira reaction with electron-rich aryl bromides at 80°C proceeds without additional catalyst or base, delivering unsymmetrical diarylalkynes in moderate to good yields [2]. In contrast, terminal alkynes in Sonogashira coupling typically require stoichiometric base for deprotonation and are susceptible to Glaser-type homocoupling side reactions that reduce yield and complicate purification [3].

Sonogashira coupling Cross-coupling yield Alkynylation efficiency

Functional Group Tolerance: Potassium Ethynyltrifluoroborate vs. Alkynyl Metal Reagents

Potassium ethynyltrifluoroborate demonstrates superior functional group tolerance compared to conventional alkynyl metal reagents (Li, Mg, Al, Zn derivatives). Alkynyl trifluoroborates exhibit weak basicity and long hydrolytic half-life, enabling transformations under mild conditions that preserve acid- and base-sensitive functional groups [1]. This contrasts sharply with strongly basic alkynyl metal reagents which are incompatible with substrates bearing ester, ketone, alcohol, or amide functionalities without protection-deprotection sequences [2]. The weak basicity enables direct alkynylation of complex substrates containing protic functional groups, as demonstrated in boron-directed alkynylation and cycloaddition reactions under transition metal-free conditions [3].

Functional group compatibility Chemoselectivity Late-stage functionalization

Resistance to Protodeboronation: Potassium Ethynyltrifluoroborate vs. Boronic Acids and Boronate Esters

Potassium ethynyltrifluoroborate offers advantages over boronic acids and boronate esters in terms of resistance to protodeboronation, a common side reaction that compromises yield and complicates product purification. Organotrifluoroborates are known for their stability and resistance to side reactions, whereas boronic acids and boronate esters are prone to protodeboronation and undesirable interactions with reagents [1]. The tetra-coordinated borate structure of trifluoroborates eliminates the vacant p-orbital responsible for Lewis acidity, thereby suppressing pathways that lead to premature boron-carbon bond cleavage [2]. This structural feature directly impacts synthetic utility: potassium ethynyltrifluoroborate can be used in metal-free chlorodeboronation protocols with trichloroisocyanuric acid (TCICA) to produce the corresponding chloroalkyne in good yields, a transformation that would be compromised by competitive protodeboronation with boronic acid substrates [3].

Protodeboronation Side reaction suppression Reagent purity

Potassium Ethynyltrifluoroborate: Evidence-Based Application Scenarios for Research and Industrial Procurement


Sequential One-Pot Synthesis of Unsymmetrical Diarylalkynes

Potassium ethynyltrifluoroborate enables efficient sequential Sonogashira couplings in a one-pot procedure: initial Pd/Cu-catalyzed coupling at 40°C with aryl iodides or electron-deficient aryl bromides, followed by deboronative coupling with electron-rich aryl bromides at 80°C without requiring additional catalyst or base charges [1]. This thermocontrolled sequential protocol delivers unsymmetrical diarylalkynes in moderate to good yields while minimizing catalyst consumption and eliminating intermediate purification steps [2]. The operational simplicity and reduced catalyst loading make this approach particularly attractive for medicinal chemistry library synthesis and process chemistry scale-up.

Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Potassium ethynyltrifluoroborate serves as the foundational ethynyl source for generating potassium arylethynyltrifluoroborates in situ via Sonogashira coupling with aryl halides [3]. These intermediates undergo direct Cu(I)-catalyzed cycloaddition with azides under aqueous conditions to afford 1,4-disubstituted 1,2,3-triazoles in good yields, with both electron-donating and electron-withdrawing substituents giving moderate to excellent product yields [4]. The one-pot, two-step sequence leverages the bench stability of the trifluoroborate to streamline triazole synthesis, an essential scaffold in drug discovery and bioconjugation chemistry.

Late-Stage Functionalization of Complex Natural Products and Bioactive Molecules

The weak basicity and high functional group tolerance of potassium ethynyltrifluoroborate [5] make it a preferred reagent for late-stage alkynylation of complex natural products and bioactive molecules bearing acid- or base-sensitive moieties. Recent methodology employing cobalt hydride-catalyzed hydroalkynylation of alkenes with alkynyl trifluoroborates affords structurally diverse alkynyl-containing compounds in high yields under mild conditions, featuring wide substrate scope and suitability for late-stage functionalization . This application scenario directly addresses the needs of medicinal chemistry programs requiring site-selective modification of advanced intermediates without protecting group manipulations.

Transition Metal-Free Alkynylation for Green Chemistry Applications

Potassium ethynyltrifluoroborate enables transition metal-free alkynylation protocols that align with green chemistry principles and sustainable synthesis mandates [6]. The high oxidative stability (standard oxidation potential 2.06 V vs. SCE for alkynyl trifluoroborate class) permits radical-polar crossover processes, while boron coordination of Lewis bases accelerates bond formation and controls regioselectivity without requiring palladium, copper, or other transition metal catalysts [7]. This metal-free reactivity profile reduces both catalyst costs and heavy metal contamination concerns in pharmaceutical intermediates and materials science applications where metal residue specifications are stringent.

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